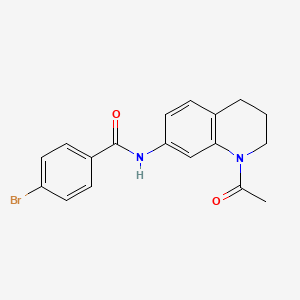

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-12(22)21-10-2-3-13-6-9-16(11-17(13)21)20-18(23)14-4-7-15(19)8-5-14/h4-9,11H,2-3,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOSJCIYAKHHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzamide typically involves the following steps:

Formation of the Tetrahydroquinoline Ring: The initial step involves the synthesis of the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Bromobenzamide Formation: The final step involves the coupling of the acetylated tetrahydroquinoline with 4-bromobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Properties

Recent studies have indicated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzamide exhibits significant antibacterial activity against several strains of bacteria. Notably, it has shown effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Staphylococcus epidermidis

These findings suggest that this compound could serve as a potential therapeutic agent in treating infections caused by resistant bacterial strains. However, further research is necessary to fully understand its efficacy and mechanisms of action in clinical settings.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary investigations suggest that it may possess the ability to inhibit the growth of cancer cells. The mechanism behind this activity is believed to involve the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival.

Case Studies:

- In vitro studies have demonstrated that this compound can inhibit cancer cell lines, although specific details on the types of cancer cells targeted remain to be elucidated .

Kinase Inhibition

Kinases are enzymes that are crucial in various cellular processes including signal transduction and cell division. The ability of this compound to act as a kinase inhibitor positions it as a promising candidate in drug discovery:

- Targeting Specific Pathways : The compound's potential to inhibit specific kinases could lead to the development of targeted therapies for diseases where these pathways are dysregulated.

Research Findings:

- Ongoing studies aim to identify which kinases are affected by this compound and how this interaction could be utilized therapeutically .

Pharmacological Studies

Pharmacological evaluations have included:

| Study Type | Findings |

|---|---|

| In vitro antibacterial | Significant activity against MRSA and Staphylococcus spp. |

| In vitro anticancer | Potential inhibition of cancer cell proliferation |

| Kinase inhibition | Targeting specific kinases involved in disease pathways |

These studies underscore the versatility of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with several tetrahydroquinoline and benzamide derivatives, differing primarily in substituents and functional groups. Key analogs include:

Physical Properties

Melting points and solubility vary significantly with substituents:

- Compound 21 : Melting point 220–221°C (moderate solubility in polar solvents due to dimethylphenyl group) .

- Compound 22 : Melting point 281–282°C (high polarity from difluoro and hydroxyl groups) .

- Target Compound : Expected to have a melting point >250°C (inferred from bromo and acetyl groups enhancing crystalline stability) .

Q & A

What synthetic methodologies are recommended for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzamide, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves coupling 4-bromobenzamide derivatives with acetylated tetrahydroquinoline precursors. For example, acylation reactions using cyanuric chloride as a coupling agent in dimethylformamide (DMF) at 0°C, followed by room-temperature stirring, have been employed for similar bromobenzamide syntheses . Key optimization parameters include:

- Reagent stoichiometry : Use a 0.67:1 molar ratio of cyanuric chloride to substrate to minimize side reactions.

- Temperature control : Initiate reactions at 0°C to prevent exothermic decomposition.

- Workup : Extract with ethyl acetate and wash with 2M HCl to remove unreacted reagents .

Yield improvements can be achieved via TLC monitoring and column chromatography purification.

How should researchers handle and store this compound to ensure laboratory safety?

Methodological Answer:

Based on GHS classifications for structurally similar benzamides:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .

- Storage : Keep in a tightly sealed container at room temperature, away from incompatible agents like strong oxidizers .

- Spill management : Avoid dust generation; collect spills using a HEPA-filter vacuum and dispose via certified waste services .

What advanced computational strategies can predict this compound’s reactivity and target interactions?

Methodological Answer:

- Quantum-chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions .

- Molecular docking : Employ software like AutoDock Vina to simulate binding affinities with biological targets (e.g., dopamine receptors), referencing pharmacophore models from related bromobenzamides .

- MD simulations : Analyze stability of ligand-target complexes in explicit solvent using GROMACS, with force fields parameterized for halogenated aromatics.

How can crystallographic data discrepancies be resolved during structural refinement?

Methodological Answer:

Using SHELX software (e.g., SHELXL):

- Initial refinement : Apply least-squares minimization to Fo²-Fc² differences, using high-resolution (<1.0 Å) data to reduce overfitting .

- Disorder handling : Model split positions for flexible acetyl/tetrahydroquinoline groups with isotropic displacement parameters.

- Validation : Check R-factor convergence (target: <5% ΔR between cycles) and verify geometry via CCDC Mercury’s bond-length/bond-angle alerts .

For twinned crystals, use TWIN/BASF commands in SHELXL to refine twin laws .

What spectroscopic techniques are critical for post-synthesis characterization?

Methodological Answer:

- NMR : Assign ¹H/¹³C signals using DEPT-135 (e.g., acetyl methyl at ~2.3 ppm, aromatic protons at 6.8–7.9 ppm). Confirm purity via integration ratios.

- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ≈ 387.2 Da) and isotope patterns for bromine (1:1 M/M+2 ratio).

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) to confirm acetylation .

How can batch-to-batch variability in synthesis be minimized?

Methodological Answer:

- Process analytical technology (PAT) : Implement in situ FTIR to monitor reaction progress and intermediate stability.

- Purification : Use preparative HPLC with a C18 column (ACN/H2O gradient) to isolate high-purity batches (>98% by LC-MS).

- Quality control : Standardize NMR relaxation delays (D1 > 5×T1) to ensure accurate integration for purity assessment.

What toxicological parameters must be considered for in vitro assays?

Methodological Answer:

- Acute toxicity : Use IC50 values from MTT assays (reference: H302 oral toxicity, LD50 ~300 mg/kg in rodents) to determine safe working concentrations .

- Respiratory irritation : Limit airborne exposure to <0.1 mg/m³ via local exhaust ventilation, as per H335 guidelines .

- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH), monitoring for reactive metabolites via LC-MS/MS.

How can in silico modeling enhance structure-activity relationship (SAR) studies?

Methodological Answer:

- 3D-QSAR : Develop comparative molecular field analysis (CoMFA) models using steric/electrostatic fields from aligned bromobenzamide analogs .

- Free-energy perturbation (FEP) : Calculate ΔΔG binding energies for acetyl group modifications using Schrödinger Suite.

- ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.